![molecular formula C12H11N3O3 B113233 6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 900463-51-6](/img/structure/B113233.png)
6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
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Description
6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (6-ABTPC) is a heterocyclic compound belonging to the pyrimidine family. This compound has been studied for its potential applications in many areas of science, including biochemistry and medicine. 6-ABTPC has been found to have several beneficial biochemical and physiological effects, and its synthesis method is relatively simple.
Scientific Research Applications
Synthesis and Chemical Properties
6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a compound that has garnered attention in synthetic chemistry due to its versatile applications, particularly in the synthesis of medicinally relevant heterocyclic compounds. A notable application involves its use in the Biginelli reaction, an efficient method for synthesizing dihydropyrimidinones (DHPMs), compounds with a wide range of biological activities. This compound, due to its functional groups, serves as a key intermediate in the Biginelli synthesis, enabling the formation of DHPMs under eco-friendly conditions, utilizing green solvents like ethyl lactate. The resulting products exhibit potential as enantiospecific agents, with implications for developing novel central nervous system (CNS) acting drugs (Benincá et al., 2020).
Applications in Medicinal Chemistry
In medicinal chemistry, the structural motif of 6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is instrumental in the development of novel therapeutic agents. Its incorporation into larger molecular frameworks has led to the synthesis of compounds with significant anti-inflammatory activities. For example, substituted 1,2,3,4-tetrahydropyrimidine derivatives synthesized using this compound have demonstrated potent in vitro anti-inflammatory effects, suggesting their utility in designing new anti-inflammatory drugs (Gondkar et al., 2013).
Role in Environmental Science
Beyond its applications in synthetic and medicinal chemistry, 6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde and its derivatives are of interest in environmental science, particularly in the study of organic pollutants. Enzymatic approaches utilizing redox mediators have shown promise in degrading various recalcitrant compounds present in industrial wastewater, highlighting the potential environmental applications of compounds derived from or related to 6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (Husain & Husain, 2007).
properties
IUPAC Name |
6-amino-1-benzyl-2,4-dioxopyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-10-9(7-16)11(17)14-12(18)15(10)6-8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H,14,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYCJRUVWQEMDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde |
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